molecular formula C8H9BN2O2 B1387032 (2-Methyl-2H-indazol-4-yl)boronic acid CAS No. 1001907-56-7

(2-Methyl-2H-indazol-4-yl)boronic acid

Cat. No. B1387032
CAS RN: 1001907-56-7
M. Wt: 175.98 g/mol
InChI Key: KLESGUYTRALUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methyl-2H-indazol-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BN2O2 . It has an average mass of 175.980 Da and a monoisotopic mass of 176.075714 Da .


Synthesis Analysis

Boronic acids, including “(2-Methyl-2H-indazol-4-yl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well-known .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-2H-indazol-4-yl)boronic acid” consists of a 2H-indazole ring, which is a type of azole ring that contains two nitrogen atoms, with a methyl group and a boronic acid group attached .


Chemical Reactions Analysis

Boronic acids, such as “(2-Methyl-2H-indazol-4-yl)boronic acid”, have been reported to participate in various chemical reactions . For instance, they can undergo Suzuki coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(2-Methyl-2H-indazol-4-yl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 430.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 72.3±3.0 kJ/mol, and it has a flash point of 214.3±26.5 °C . The compound has an index of refraction of 1.605, a molar refractivity of 47.7±0.5 cm3, and a molar volume of 138.5±7.0 cm3 .

Future Directions

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .

Mechanism of Action

Target of Action

Boronic acids, including 2-methylindazole-4-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Methylindazole-4-boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid (2-Methylindazole-4-boronic acid in this case) transfers the organic group from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

As a boronic acid, its bioavailability may be influenced by factors such as its pka, lipophilicity, and the presence of transporters .

Result of Action

Its role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-Methylindazole-4-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a base, and the temperature .

properties

IUPAC Name

(2-methylindazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-6-7(9(12)13)3-2-4-8(6)10-11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLESGUYTRALUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NN(C=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657107
Record name (2-Methyl-2H-indazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2H-indazol-4-yl)boronic acid

CAS RN

1001907-56-7
Record name (2-Methyl-2H-indazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylindazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-2H-indazol-4-yl)boronic acid
Reactant of Route 2
(2-Methyl-2H-indazol-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Methyl-2H-indazol-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Methyl-2H-indazol-4-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Methyl-2H-indazol-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Methyl-2H-indazol-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.